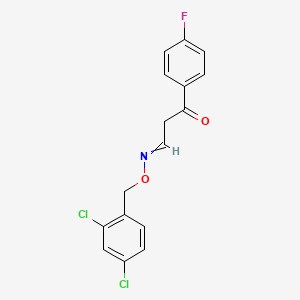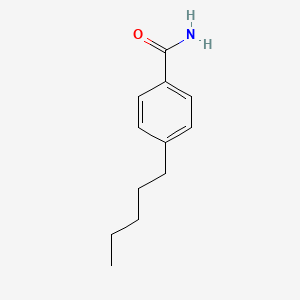
4-Pentylbenzamide
Overview
Description
4-Pentylbenzamide is a chemical compound with the molecular formula C12H17NO . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as MolView , which provides a structural formula editor and a 3D model viewer . The molecular weight of this compound is 191.26900 .
Chemical Reactions Analysis
Benzamides, including this compound, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . They can also undergo nucleophilic aromatic substitution reactions .
Scientific Research Applications
Anticonvulsant Activity
4-Pentylbenzamide and its derivatives have been explored for their anticonvulsant properties. Studies have shown that specific compounds like 4-amino-N-amylbenzamide demonstrate potent effects against seizures induced by various methods in animal models. This compound, in particular, showed significant potency and a favorable protective index compared to other tested compounds (Clark et al., 1984).
Neuroprotective Effects
Sodium 4-phenylbutyrate, a derivative of this compound, has been reported to have neuroprotective effects. In a study evaluating the effects of this compound on cerebral ischemic injury, it was found to attenuate infarction volume, hemispheric swelling, apoptosis, and improve neurological status in a mouse model. The compound was observed to inhibit endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating its potential use in the treatment of cerebral ischemia (Qi et al., 2004).
Application in Cystic Fibrosis
This compound derivatives have been evaluated for their potential in treating cystic fibrosis. Pharmacoproteomics of 4-Phenylbutyrate-treated cystic fibrosis bronchial epithelial cells have identified a range of responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules that could be crucial in ameliorating the chloride transport defect in these cells (Singh et al., 2006).
Anticancer Properties
This compound derivatives have shown potential in cancer treatment. Studies have reported that phenylbutyrate, a derivative, can inhibit the proliferation, morphology, migration, and invasiveness of malignant glioma cells. The compound was found to have dose-dependent inhibitory effects and reduced the expression of genes important in glial malignancy, suggesting its utility as a promising compound for treating patients with malignant glioma (Engelhard et al., 1998).
Plant Regeneration Applications
Interestingly, 4-Phenylbutyric acid has been found to promote plant regeneration. It was observed to enhance callus formation and subsequent shoot regeneration in plant tissue culture experiments, acting as an auxin. This discovery indicates potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-pentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKZMNCFRIQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402518 | |
| Record name | 4-pentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138913-07-2 | |
| Record name | 4-pentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
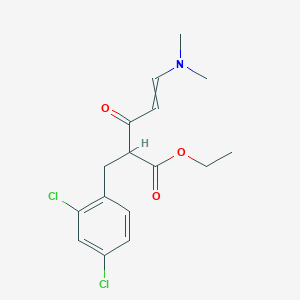

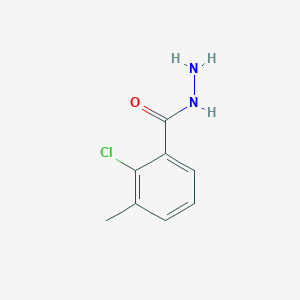

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

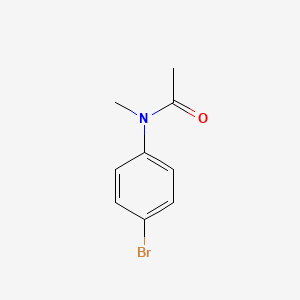
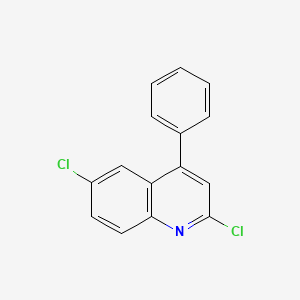

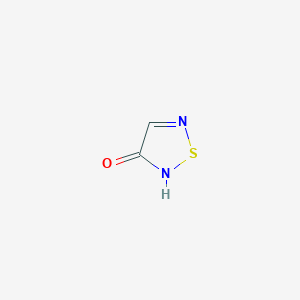
![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)
